molecular formula C7H16Cl2N2O B13339657 (4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride

(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride

Cat. No.: B13339657
M. Wt: 215.12 g/mol
InChI Key: LECMPEZOTMAWLN-GPJOBVNKSA-N
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Description

(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b][1,4]oxazine ring system. The presence of the dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced into the oxazine ring.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be performed in aqueous or organic solvents at elevated temperatures, while reduction reactions may require anhydrous conditions and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted and functionalized oxazine derivatives

Scientific Research Applications

(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine dihydrochloride
  • (4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine dihydrochloride

Uniqueness

Compared to similar compounds, (4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride exhibits unique structural features and reactivity. Its specific stereochemistry and functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c1-9-4-6-7(5-9)10-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1

InChI Key

LECMPEZOTMAWLN-GPJOBVNKSA-N

Isomeric SMILES

CN1C[C@@H]2[C@@H](C1)OCCN2.Cl.Cl

Canonical SMILES

CN1CC2C(C1)OCCN2.Cl.Cl

Origin of Product

United States

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